molecular formula C11H15FS B8079329 t-Butyl(3-fluorobenzyl)sulfide

t-Butyl(3-fluorobenzyl)sulfide

Cat. No.: B8079329
M. Wt: 198.30 g/mol
InChI Key: JWHWFBYITOEOIE-UHFFFAOYSA-N
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Description

t-Butyl(3-fluorobenzyl)sulfide is an organic sulfur compound with the molecular formula C11H15FS . This compound features a tert-butyl group and a 3-fluorobenzyl group connected by a sulfide bridge. While specific biological or chemical studies on this exact molecule are limited in the public domain, its structure offers significant potential for various research applications. The tert-butyl and fluorobenzyl motifs are prevalent in advanced chemical synthesis. For instance, structurally related 3-fluorobenzyl groups are recognized in specialized chemistry as key components in protecting groups for complex molecule assembly, such as in the stereocontrolled synthesis of carbohydrates . Furthermore, the 4-fluorobenzyl moiety is a building block in developing novel pharmacologically active compounds, such as hydrogen sulfide-releasing molecules investigated for neuroprotective effects . The tert-butyl group is a common sterically bulky substituent in ligands for catalysts and materials science. As a sulfur-containing compound with aromatic and aliphatic components, this compound is a valuable intermediate for researchers in organic chemistry, medicinal chemistry, and materials science. It can be used to explore new reaction pathways, develop novel metal ligands, or serve as a precursor for more complex functional molecules. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(tert-butylsulfanylmethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FS/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHWFBYITOEOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Butyl(3-fluorobenzyl)sulfide typically involves the reaction of 3-fluorobenzyl chloride with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: t-Butyl(3-fluorobenzyl)sulfide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl position can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA, sodium periodate.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Nitro, halo, or sulfonyl derivatives of the benzyl group.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : t-Butyl(3-fluorobenzyl)sulfide serves as a scaffold for developing novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity. For instance, compounds derived from this sulfide have been investigated for their potential as inhibitors in various enzymatic pathways relevant to diseases such as cancer and hypercholesterolemia .
    • Case Study : A study highlighted the use of t-butyl derivatives in synthesizing statins, where intermediates like t-butyl(3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate were essential for producing effective cholesterol-lowering medications .
  • Material Science
    • Polymer Chemistry : The incorporation of this compound into polymer matrices has shown promising results in enhancing material properties such as thermal stability and mechanical strength. Its ability to act as a crosslinking agent is particularly valuable in formulating advanced materials for industrial applications.
    • Data Table : Below is a summary of the physical properties of polymers modified with this compound.
PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
SolubilityModerate
  • Biological Studies
    • Anticancer Activity : Research has indicated that compounds containing the sulfide group exhibit selective cytotoxicity against cancer cell lines. The mechanism involves the modulation of reactive oxygen species (ROS) pathways, leading to apoptosis in malignant cells .
    • Case Study : In vitro studies demonstrated that derivatives of this compound significantly inhibited cell proliferation in breast cancer models, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of t-Butyl(3-fluorobenzyl)sulfide would depend on its specific application. In general, the compound’s reactivity is influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the tert-butyl group. These effects can modulate the compound’s interaction with molecular targets, such as enzymes or receptors, by altering its electronic and steric properties.

Comparison with Similar Compounds

Structural Analogues

a) 4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide
  • Molecular weight : 398.5 g/mol (C₂₅H₁₉FN₂S) .
b) N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
  • Structure : Combines tert-butyl, thiazole, pyrimidine, and sulfonamide groups .
  • Applications : Pharmaceutical research (e.g., enzyme inhibition).
c) t-Butyl mercaptan (2-methylpropane-2-thiol)
  • Molecular weight : 90.19 g/mol (C₄H₁₀S) .
  • Key differences : Simpler structure lacking aromaticity; volatile with strong odor.
  • Applications : Asphalt modification, odorant in natural gas .

Functional Group Analysis

Compound Sulfide Type Fluorine Substitution tert-Butyl Group Aromatic System
t-Butyl(3-fluorobenzyl)sulfide Aliphatic-aryl sulfide 3-fluorobenzyl Yes Yes (benzyl)
Zinc Sulfide (ZnS) Inorganic sulfide No No No
Re₂S₇ (Rhenium sulfide) Inorganic sulfide No No No
t-Butyl mercaptan Aliphatic thiol No Yes No

Key observations :

  • The 3-fluorobenzyl group increases lipophilicity and may influence electronic properties, contrasting with inorganic sulfides like ZnS (used in optoelectronics) or Re₂S₇ (studied for catalytic applications) .

Physicochemical Properties

Property This compound (Inferred) Zinc Sulfide (ZnS) t-Butyl mercaptan
Molecular weight ~212.3 g/mol 97.47 g/mol 90.19 g/mol
Melting point Not reported 1700°C -0.5°C
Solubility Likely organic solvents Insoluble in water Slightly soluble in water
Stability High (steric protection) Oxidizes in moist air Volatile, flammable

Q & A

Q. What are the established synthetic routes for t-Butyl(3-fluorobenzyl)sulfide, and how can reaction efficiency be optimized?

Answer:

  • Radical-mediated synthesis : Use benzoyl peroxide (BPO) as a radical initiator to react 3-fluorobenzyl thiol with t-butyl halides. The reaction proceeds via a thiyl radical intermediate, which abstracts a hydrogen atom from the t-butyl group. Monitor reaction progress using TLC (hexane/ethyl acetate, 9:1) and optimize yields by adjusting stoichiometry (e.g., 1.2:1 thiol:halide ratio) and temperature (60–80°C) .
  • Alternative routes : Employ nucleophilic substitution under anhydrous conditions using t-butyl mercaptan and 3-fluorobenzyl bromide in THF with NaH as a base. Purify via column chromatography (silica gel, hexane/CH₂Cl₂ gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify the t-butyl group (singlet at ~1.3 ppm for 9H in ¹H NMR; ~30 ppm in ¹³C NMR) and 3-fluorobenzyl moiety (aromatic protons at 6.8–7.2 ppm; ¹J(C-F) coupling ~245 Hz in ¹³C NMR).
  • Mass spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 212 (calc. for C₁₁H₁₃FS) and fragmentation peaks (e.g., loss of t-butyl group at m/z 139).
  • FT-IR : Confirm C-S bond (600–700 cm⁻¹) and aromatic C-F stretch (~1220 cm⁻¹) .

Q. How can impurities or byproducts be minimized during synthesis?

Answer:

  • Byproduct identification : Common byproducts include disulfides (e.g., bis(3-fluorobenzyl) disulfide) due to thiol oxidation. Monitor via GC-MS and suppress by conducting reactions under inert atmosphere (N₂/Ar) .
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate sulfide from unreacted thiol or halide starting materials .

Advanced Research Questions

Q. What is the mechanism of this compound decomposition in the presence of radical initiators like BPO?

Answer:

  • Proposed pathway : BPO generates phenyl radicals, which abstract a β-hydrogen from the t-butyl group, forming a thiyl radical. This radical undergoes β-scission, releasing isobutylene and yielding 3-fluorobenzyl thiol. Kinetic studies (UV-Vis monitoring at 254 nm) show pseudo-first-order decay with rate constants dependent on BPO concentration .
  • Competing pathways : At elevated temperatures (>80°C), sulfoxide formation may occur via oxidation with trace O₂. Confirm using ¹⁹F NMR (shift ~−115 ppm for sulfoxide) .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Steric hindrance : The bulky t-butyl group reduces nucleophilicity at sulfur, slowing SN2 reactions. Compare kinetics with methyl(3-fluorobenzyl)sulfide using stopped-flow techniques.
  • Electronic effects : The electron-withdrawing fluorine meta to the benzyl group stabilizes the transition state in SNAr reactions. Conduct Hammett studies with substituted benzyl derivatives to quantify substituent effects .

Q. What computational methods predict the stability and reactivity of this compound?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDE) for C-S bonds (~70 kcal/mol). Compare with experimental thermolysis data (TGA/DSC).
  • Transition state modeling : Simulate radical abstraction pathways using Gaussian09 to identify activation barriers. Validate with kinetic isotope effects (e.g., deuterated t-butyl analogs) .

Q. How does this compound behave under oxidative conditions?

Answer:

  • Controlled oxidation : Treat with H₂O₂ in acetic acid to form sulfoxide (monitor via ¹H NMR: ~3.1 ppm for CH₂-SO). Further oxidation to sulfone requires stronger oxidants (e.g., mCPBA).
  • Kinetic profiling : Use stopped-flow UV-Vis to measure oxidation rates. Data show pseudo-first-order dependence on H₂O₂ concentration, with activation energy ~15 kcal/mol .

Q. Can this compound participate in electrophilic aromatic substitution (EAS) reactions?

Answer:

  • Direct EAS : The electron-withdrawing fluorine deactivates the ring, limiting nitration or sulfonation. However, Friedel-Crafts alkylation may occur at the para position under harsh conditions (AlCl₃, 100°C).
  • Indirect methods : Convert sulfide to sulfoxide/sulfone to modulate electronic effects. Sulfone derivatives show enhanced reactivity in EAS (e.g., bromination at 0°C) .

Q. What analytical strategies differentiate this compound from its regioisomers?

Answer:

  • ²D NMR (NOESY) : Detect spatial proximity between t-butyl protons and aromatic protons to confirm substitution pattern.
  • High-resolution MS : Exact mass (212.0721 for C₁₁H₁₃FS) distinguishes from isomers like t-butyl(4-fluorobenzyl)sulfide (calc. 212.0721 but distinct fragmentation) .

Q. How does this compound interact with metal catalysts in cross-coupling reactions?

Answer:

  • Pd-catalyzed couplings : The sulfur moiety poisons Pd(0) catalysts, requiring protective strategies (e.g., sulfoxide masking).
  • Cu-mediated reactions : Test Ullmann-type couplings with aryl halides. Kinetic studies show turnover frequencies (TOF) < 5 h⁻¹, suggesting limited utility without ligand optimization .

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